molecular formula C8H12IN3O2 B7951493 Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate

Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate

Cat. No.: B7951493
M. Wt: 309.10 g/mol
InChI Key: VPJPVRDJYCJTBN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate typically involves the condensation of appropriate precursors. One common method includes the reaction of ethyl 4-iodo-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and ethyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylate group to an alcohol.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the iodine position.

Scientific Research Applications

Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 5-amino-1-ethyl-4-chloropyrazole-3-carboxylate
  • Ethyl 5-amino-1-ethyl-4-bromopyrazole-3-carboxylate
  • Ethyl 5-amino-1-ethyl-4-fluoropyrazole-3-carboxylate

Comparison: Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its chloro, bromo, and fluoro analogs, the iodo compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3O2/c1-3-12-7(10)5(9)6(11-12)8(13)14-4-2/h3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJPVRDJYCJTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)OCC)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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